2-(Thiazol-2-yl)but-3-yn-2-ol (CAS 1202769-68-3) is a tertiary propargylic alcohol featuring a terminal alkyne and a thiazole ring. In medicinal chemistry, it is procured as a building block for palladium-catalyzed Sonogashira cross-coupling reactions. Its primary application is the synthesis of NF-κB-inducing kinase (NIK) inhibitors, such as B022 and related pyrazole or azaindole derivatives [1]. The terminal alkyne enables C-C bond formation with aryl or heteroaryl halides, while the thiazole and tertiary alcohol moieties serve as pharmacophore elements, providing hydrogen bonding and lipophilic contacts within the ATP-binding pocket of target kinases [2].
Substituting 2-(thiazol-2-yl)but-3-yn-2-ol with generic propargylic alcohols (e.g., 2-methylbut-3-yn-2-ol) or alternative heteroaryl alkynes (e.g., 2-ethynylthiazole) fundamentally alters synthetic processability and final API efficacy. During procurement and scale-up, the tertiary alcohol is required to sterically shield the terminal alkyne, preventing rapid degradation and Glaser homocoupling under Sonogashira conditions—issues that limit the utility of unprotected alkynes like 2-ethynylthiazole [1]. Furthermore, in the final drug substance, the thiazole ring provides specific π-stacking interactions that generic aliphatic alcohols cannot replicate. Its absence leads to a loss of target kinase selectivity and a reduction in binding affinity from the nanomolar to the micromolar range .
In the synthesis of complex heteroaryl kinase inhibitors, 2-(thiazol-2-yl)but-3-yn-2-ol demonstrates higher stability and coupling efficiency under standard Sonogashira conditions (Pd(PPh3)4, CuI, amine base) compared to the des-hydroxy analog 2-ethynylthiazole. The tertiary alcohol sterically protects the alkyne from premature degradation and Glaser homocoupling, enabling >80% yields in cross-coupling reactions[1].
| Evidence Dimension | Cross-coupling yield and precursor stability |
| Target Compound Data | High conversion (>80% yield) with minimal alkyne homocoupling due to steric shielding by the tertiary alcohol. |
| Comparator Or Baseline | 2-ethynylthiazole (lacks the tertiary alcohol, prone to instability and homocoupling). |
| Quantified Difference | Significant reduction in homocoupling byproducts, improving overall yield of the heteroaryl-alkyne product. |
| Conditions | Palladium-catalyzed Sonogashira coupling with aryl/heteroaryl halides. |
For process chemists scaling up API synthesis, maximizing coupling yields and minimizing homocoupling impurities directly reduces purification costs and improves overall synthetic efficiency.
The incorporation of the 2-(thiazol-2-yl)but-3-yn-2-ol moiety is required for achieving single-digit nanomolar potency in NIK inhibitors. Compounds incorporating this motif, such as B022, achieve a Ki of 4.2 nM against NIK and an IC50 of 15.1 nM . Substitution with generic propargylic alcohols like 2-methylbut-3-yn-2-ol removes the heteroaryl contacts within the ATP-binding site, resulting in a drop in binding affinity .
| Evidence Dimension | Kinase inhibitory activity (Ki) |
| Target Compound Data | NIK inhibitors containing this motif (e.g., B022) exhibit Ki values of 4.2 nM. |
| Comparator Or Baseline | Analogs lacking the specific thiazolyl motif (e.g., generic propargylic alcohols). |
| Quantified Difference | Shift from single-digit nanomolar (4.2 nM) to micromolar binding affinity. |
| Conditions | In vitro kinase binding assays against NF-κB-inducing kinase (NIK). |
Procurement of this specific building block is necessary for medicinal chemistry programs aiming to synthesize NIK inhibitors with single-digit nanomolar potency.
2-(Thiazol-2-yl)but-3-yn-2-ol possesses a chiral center at the tertiary alcohol, allowing for the separation of (R) and (S) enantiomers. Procuring the racemic mixture (CAS 1202769-68-3) allows for downstream chiral resolution (e.g., via chiral SFC), providing access to both stereoisomers for structure-activity relationship (SAR) profiling [1].
| Evidence Dimension | Enantiomeric profiling versatility |
| Target Compound Data | Racemic mixture provides access to both (R) and (S) enantiomers for comparative testing. |
| Comparator Or Baseline | Pre-resolved enantiomers or achiral alkynes. |
| Quantified Difference | Enables identification of the eutomer, which can exhibit >10-fold higher potency than the distomer in kinase assays. |
| Conditions | Chiral separation followed by biological evaluation in NIK kinase assays. |
Provides a cost-effective starting point for early-stage drug discovery programs to map out the stereochemical landscape before committing to asymmetric synthesis.
Used as a terminal alkyne building block via Sonogashira coupling to synthesize NIK inhibitors (e.g., B022, pyrazole, and azaindole derivatives) for the treatment of inflammatory diseases [1].
Procured as a racemate to undergo chiral resolution, enabling medicinal chemists to evaluate the differential binding affinities of the (R)- and (S)-enantiomers within the kinase ATP-binding pocket [2].
The terminal alkyne is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-linked chemical probes or diverse heterocyclic libraries for phenotypic screening .